molecular formula C15H17ClN2O B7855765 2-amino-N-benzyl-N-methylbenzamide hydrochloride

2-amino-N-benzyl-N-methylbenzamide hydrochloride

Cat. No.: B7855765
M. Wt: 276.76 g/mol
InChI Key: UFSJLAMWYLNNHU-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-methylbenzamide hydrochloride is an organic compound with the molecular formula C15H16N2O·HCl It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a benzyl group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-methylbenzamide hydrochloride typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with N-benzyl-N-methylamine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: Alkyl halides, SOCl2, PCl3

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

2-amino-N-benzyl-N-methylbenzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methylbenzamide
  • 2-amino-5-chloro-N-methylbenzamide
  • 2-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide
  • 4-amino-N-methylbenzamide

Uniqueness

2-amino-N-benzyl-N-methylbenzamide hydrochloride is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .

Properties

IUPAC Name

2-amino-N-benzyl-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16;/h2-10H,11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSJLAMWYLNNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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